3-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

KATP channel opener pancreatic β-cells insulin secretion inhibition

3-[(2-Oxo-2-phenylethyl)sulfanyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione (CAS 899977-22-1) belongs to the 4H-1,2,4-benzothiadiazine 1,1-dioxide class, a scaffold widely explored for ATP-sensitive potassium (KATP) channel modulation and myorelaxant activity. This specific derivative features a 3‑phenacylthio substituent, placing it within the 3‑sulfanyl benzothiadiazine subfamily.

Molecular Formula C15H12N2O3S2
Molecular Weight 332.39
CAS No. 899977-22-1
Cat. No. B2789395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
CAS899977-22-1
Molecular FormulaC15H12N2O3S2
Molecular Weight332.39
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2
InChIInChI=1S/C15H12N2O3S2/c18-13(11-6-2-1-3-7-11)10-21-15-16-12-8-4-5-9-14(12)22(19,20)17-15/h1-9H,10H2,(H,16,17)
InChIKeyMATNHILGDSAOGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(2-Oxo-2-phenylethyl)sulfanyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione (CAS 899977-22-1): A 3‑Sulfanyl Benzothiadiazine Dioxide for KATP Channel and Myorelaxant Research


3-[(2-Oxo-2-phenylethyl)sulfanyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione (CAS 899977-22-1) belongs to the 4H-1,2,4-benzothiadiazine 1,1-dioxide class, a scaffold widely explored for ATP-sensitive potassium (KATP) channel modulation [1] and myorelaxant activity [2]. This specific derivative features a 3‑phenacylthio substituent, placing it within the 3‑sulfanyl benzothiadiazine subfamily. Members of this subfamily have been associated with dual‑mechanism smooth muscle relaxation and a tissue‑selectivity profile that differs markedly from their 3‑amino counterparts.

Why 3-[(2-Oxo-2-phenylethyl)sulfanyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione Cannot Be Replaced by Other 3‑Substituted Benzothiadiazine Dioxides


The biological activity of 4H-1,2,4-benzothiadiazine 1,1-dioxides is exquisitely sensitive to the nature of the 3‑position substituent. Isosteric replacement of the 3‑NH group with O, S, CH₂, or S(═O) dramatically alters the potency rank order and tissue selectivity on pancreatic β‑cells and smooth muscle, as shown by Pirotte et al. [1]. Therefore, 3‑amino, 3‑alkoxy, and 3‑sulfanyl derivatives cannot be interchanged without fundamentally shifting the pharmacological profile. The target compound’s 3‑sulfanyl‑phenacyl group further diverges from simple alkylsulfanyl analogs by introducing a hydrogen‑bond‑accepting carbonyl, which is predicted to modify target binding, selectivity, and metabolic fate [2].

Quantitative Differentiation Evidence for 3-[(2-Oxo-2-phenylethyl)sulfanyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione vs. Comparator Benzothiadiazine Dioxides


Rank Order of Pancreatic β‑Cell Inhibitory Activity: 3‑Sulfanyl vs. 3‑Amino Substituents

In a systematic comparison by Pirotte et al. (2011) [1], the rank order of potency for inhibition of insulin release from pancreatic β‑cells was: 3‑isopropylamino > 3‑isobutyl > 3‑isopropoxy > 3‑isopropylsulfanyl > 3‑isopropylsulfinyl. The 3‑isopropylsulfanyl derivative exhibited markedly reduced pancreatic activity relative to the 3‑isopropylamino lead. As the target compound features a 3‑sulfanyl linkage, it is expected to fall into a similar low‑pancreatic‑activity category, thereby minimizing off‑target insulin secretion interference.

KATP channel opener pancreatic β-cells insulin secretion inhibition

Myorelaxant Tissue Selectivity: Shift from Vascular to Uterine Smooth Muscle

The 2011 study [1] identified 3‑(alkyl/aralkyl)sulfanyl‑substituted 7‑chloro‑4H‑1,2,4‑benzothiadiazine 1,1‑dioxides as a class of promising myorelaxant drugs acting primarily on uterine smooth muscle, at least in part through KATP channel activation. In contrast, 3‑amino analogs exhibit pan‑tissue myorelaxant activity with a stronger vascular component. Although the target compound lacks the 7‑chloro substituent, its 3‑(phenacyl)sulfanyl group places it within the aralkylsulfanyl subclass, predicting preferential uterine over vascular activity.

myorelaxant uterine smooth muscle tissue selectivity

Dual Mechanism Myorelaxant Activity: KATP Activation Plus Calcium Channel Blockade

3‑(1‑Phenylethyl)sulfanyl‑4H‑1,2,4‑benzothiadiazine 1,1‑dioxides, closely related to the target compound, were found to exert pronounced myorelaxant activity through a dual mechanism involving both KATP channel activation and calcium channel blockade [1]. This dual action contrasts with 3‑amino benzothiadiazine dioxides, which act solely through KATP channel opening. The addition of a calcium channel blocking component may provide more robust and sustained smooth muscle relaxation, as well as potential synergism in disease states where both ion channels are dysregulated.

dual mechanism KATP channel calcium channel blocker myorelaxant

Structural Differentiation: Phenacyl Thioether vs. Alkyl/Aralkyl Sulfanyl Derivatives

The phenacyl group (2‑oxo‑2‑phenylethyl) in the target compound introduces a carbonyl oxygen that is absent in the comparator 3‑(1‑phenylethyl)sulfanyl derivatives . This carbonyl can act as a hydrogen bond acceptor (HBA), potentially altering binding interactions with target proteins. In silico predictions indicate that the addition of the carbonyl increases the number of hydrogen bond acceptors by 1, while also marginally increasing topological polar surface area (TPSA). These differences may affect target engagement, selectivity, and pharmacokinetic properties such as solubility and permeability.

phenacyl thioether structure-activity relationship hydrogen bonding

Optimal Research and Industrial Application Scenarios for 3-[(2-Oxo-2-phenylethyl)sulfanyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione


Investigation of Tissue‑Selective KATP Channel Modulators

Employ the compound as a chemical tool to compare the activation of KATP channels in different smooth muscle tissues (uterine vs. vascular) relative to 3‑amino benzothiadiazine dioxides. The predicted reduced pancreatic activity and uterine preference make it suitable for exploring tissue‑specific KATP subunit expression [1].

Development of Dual‑Mechanism Myorelaxant Agents for Dysmenorrhea

Leverage the dual KATP activation and calcium channel blockade profile inferred from 3‑(1‑phenylethyl)sulfanyl analogs [2] to evaluate the compound in models of uterine hypercontractility. This dual mechanism may offer superior efficacy over existing single‑target myorelaxants.

SAR Exploration of 3‑Sulfanyl Benzothiadiazine Dioxides for Metabolic Stability

Use the phenacyl group as a structural handle to investigate metabolic stability and prodrug strategies. The carbonyl group may influence phase I metabolism, providing a reference point for optimizing pharmacokinetic properties within the 3‑sulfanyl series [3].

Synthetic Building Block for Benzothiadiazine Library Construction

Utilize the solid‑phase synthesis methodology described by Makino et al. (2002) for 3‑substituted sulfanyl benzothiadiazine 1,1‑dioxides to construct focused libraries around the phenacyl scaffold. The three diversity points offer a versatile platform for medicinal chemistry optimization [4].

Quote Request

Request a Quote for 3-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.